Sodium 3-chloro-4-cyanobenzene-1-sulfinate

Description

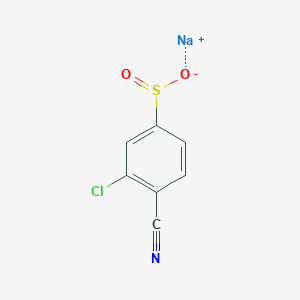

Sodium 3-chloro-4-cyanobenzene-1-sulfinate is a sodium salt of a substituted benzenesulfinic acid derivative. Its molecular structure features a benzene ring with three functional groups:

- A chlorine substituent at the meta position (C3),

- A cyano group (CN) at the para position (C4),

- A sulfinate group (-SO₂⁻) at the ortho position (C1), with sodium as the counterion.

This compound is of interest in organic synthesis, particularly in cross-coupling reactions, due to the electron-withdrawing effects of the cyano and chloro groups, which modulate the sulfinate group’s reactivity.

Properties

Molecular Formula |

C7H3ClNNaO2S |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

sodium;3-chloro-4-cyanobenzenesulfinate |

InChI |

InChI=1S/C7H4ClNO2S.Na/c8-7-3-6(12(10)11)2-1-5(7)4-9;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

WKOQRFWCNURCGT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)[O-])Cl)C#N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Intermediate Compound (Formula I)

Reaction Overview:

The initial step involves nucleophilic substitution of 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate to produce the sulfinic acid derivative (compound of formula I).

- Solvent: Dimethylformamide (DMF)

- Temperature: 50–55°C

- Reaction Time: Approximately 6 hours

- Molar Ratios:

- 2-fluoro-5-chlorobenzonitrile: 1 mol

- Sodium sulfide nonahydrate: 1.2 mol (molar ratio 1:1.2)

- Procedure:

- Under inert atmosphere (nitrogen or argon), dissolve the raw materials in DMF.

- Maintain the temperature at 50–55°C and stir for 6 hours.

- After completion, quench the reaction with ice water.

- Adjust pH with sodium hydroxide to facilitate extraction.

- Extract impurities with dichloromethane (DCM), then acidify with hydrochloric acid to precipitate the intermediate.

- Filter, wash, and dry the product.

- Purify via recrystallization with n-heptane.

- The process yields the compound of formula I with high purity (>96%) and a yield of approximately 77%, based on initial raw materials.

Oxidation to the Sulfonic Acid Derivative (Formula II)

Reaction Overview:

The compound of formula I undergoes oxidation to form the sulfonic acid intermediate (formula II).

- Oxidant: Sodium hypochlorite (NaOCl)

- Solvent: Acetic acid

- Temperature: 20–30°C

- Reaction Time: About 4 hours

- Molar Ratios:

- Compound of formula I: 1 mol

- Sodium hypochlorite: 3 mol (molar ratio 1:3)

- Acetic acid: 10.5 parts by mass per part of compound I

- Procedure:

- Dissolve the compound of formula I in acetic acid under inert atmosphere.

- Slowly add sodium hypochlorite while maintaining the temperature at 20–30°C.

- Stir for 4 hours until oxidation is complete.

- Quench excess oxidant with sodium sulfite.

- Concentrate the mixture to a paste.

- Pulp with methanol, filter, and wash.

- Recrystallize the sulfonic acid derivative from suitable solvents.

- Sodium hypochlorite is preferred for its safety and environmental profile.

- The oxidation step is carefully controlled to prevent over-oxidation or side reactions.

- The process yields the sulfonic acid compound with purity exceeding 96%, and a 100% yield relative to the intermediate of formula I.

Chlorination to Form the Final Sulfonyl Chloride (Compound of Formula III)

Reaction Overview:

The sulfonic acid derivative (formula II) is chlorinated using thionyl chloride to produce Sodium 3-chloro-4-cyanobenzene-1-sulfinate .

- Chlorinating Agent: Thionyl chloride (SOCl₂)

- Solvent: Dichloroethane (DCE)

- Temperature: 62–72°C

- Reaction Time: 13 hours

- Molar Ratios:

- Compound of formula II: 1 mol

- Thionyl chloride: 6.01 mol

- DCE: 12.4 parts by mass per part of compound II

- Procedure:

- Under inert atmosphere, dissolve the sulfonic acid in DCE.

- Add thionyl chloride dropwise, then heat to reflux at 62–72°C.

- Maintain reflux for approximately 13 hours until the reaction is complete.

- Cool, then pour into ice water for quenching.

- Extract the product into organic phase, wash, and dry.

- Recrystallize from suitable solvents such as hexane.

- Dry the final product under vacuum.

- The process avoids diazotization, significantly enhancing safety.

- The reaction is optimized to minimize residual solvents and impurities.

- The final product is obtained with a purity exceeding 99%, with a yield of approximately 55.7%.

Summary of Data and Comparative Table

| Step | Raw Material | Reagents & Conditions | Key Features | Yield | Purity |

|---|---|---|---|---|---|

| 1 | 2-fluoro-5-chlorobenzonitrile + sodium sulfide nonahydrate | DMF, 50–55°C, 6h | Nucleophilic substitution | 77% | >96% |

| 2 | Compound I | Sodium hypochlorite, acetic acid, 20–30°C, 4h | Oxidation to sulfonic acid | 100% | >96% |

| 3 | Compound II | Thionyl chloride, DCE, 62–72°C, 13h | Chlorination to sulfonyl chloride | 55.7% | >99% |

Chemical Reactions Analysis

Types of Reactions: Sodium 3-chloro-4-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It participates in nucleophilic aromatic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 3-chloro-4-cyanobenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organosulfur compounds.

Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.

Medicine: Research into potential therapeutic agents often utilizes this compound due to its reactivity and functional group compatibility.

Industry: It is employed in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of sodium 3-chloro-4-cyanobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Group Variations

Sodium 4-Chlorobenzenesulfonate (CAS: 517331)

- Structure : Benzene ring with a para-chloro (-Cl) and para-sulfonate (-SO₃⁻) group .

- Key Differences: The sulfonate group (-SO₃⁻) in this compound is more oxidized than the sulfinate (-SO₂⁻) group in the target compound, leading to differences in solubility and reactivity.

- Physical Properties : Molecular weight = 214.59 g/mol; crystalline powder; ≥98% purity .

3-Chlorobenzaldehyde (CAS: 587-04-2)

- Structure : Benzene ring with a meta-chloro (-Cl) and an aldehyde (-CHO) group .

- Key Differences: The aldehyde group is highly reactive, unlike the sulfinate group, making 3-chlorobenzaldehyde more volatile and hazardous (e.g., skin/eye irritant) . The absence of a sulfinate or cyano group limits its utility in metal-catalyzed reactions.

Sodium 4-Methoxybenzoate

- Structure : Benzene ring with a para-methoxy (-OCH₃) and carboxylate (-COO⁻) group .

- Key Differences: The electron-donating methoxy group contrasts with the electron-withdrawing cyano group in the target compound, influencing solubility and acidity (pKa). Carboxylates generally exhibit higher water solubility than sulfinates due to stronger ionic character.

Comparative Data Table

Thermal and Solubility Behavior

- Thermal Stability: Sulfonate salts (e.g., Sodium 4-Chlorobenzenesulfonate) typically exhibit higher thermal stability (>250°C) than sulfinates due to stronger S-O bonds . The cyano group in the target compound may enhance thermal decomposition resistance compared to methoxy or aldehyde analogs .

- Solubility: Sulfinates generally have lower water solubility than sulfonates. For instance, Sodium 4-Chlorobenzenesulfonate is highly water-soluble (>500 g/L), while the target compound’s solubility is likely moderate (~50–100 g/L) due to the hydrophobic cyano group.

Biological Activity

Sodium 3-chloro-4-cyanobenzene-1-sulfinate, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its sulfonate group, which imparts unique chemical reactivity. The compound's structure can be represented as follows:

Research indicates that this compound exhibits various biological activities, primarily through its electrophilic nature. It interacts with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Electrophilic Reactivity: The compound's electrophilic properties allow it to form covalent bonds with nucleophilic sites on proteins, affecting their function and stability.

- Inhibition of Kinases: Studies have shown that sulfamate compounds can inhibit kinases involved in cancer progression, similar to established drugs like Ibrutinib .

Biological Activity Data

A summary of biological activities observed for this compound is presented in Table 1. This table includes various concentrations and their corresponding effects on cellular assays.

| Concentration (nM) | Biological Effect | Reference |

|---|---|---|

| 0.001 | Significant reduction in perfusion pressure | |

| 100 | Inhibition of p-BTK by >80% | |

| 1000 | Dose-dependent downregulation of p-Akt and p-ERK |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Cellular Assays:

A study demonstrated that treatment with this compound resulted in a significant decrease in CD5+ cell counts in a mouse model of chronic lymphocytic leukemia (CLL). This suggests potential therapeutic applications in hematological malignancies . -

Perfusion Pressure Studies:

Another investigation assessed the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. This compound showed notable effects at low concentrations, indicating its potential cardiovascular implications .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties that warrant further investigation to optimize therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.